molecular formula C20H18N4O2 B11000048 N-(1-methyl-1H-indol-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

N-(1-methyl-1H-indol-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

Cat. No.: B11000048
M. Wt: 346.4 g/mol
InChI Key: MTBONJFTPFTHFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methyl-1H-indol-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is a synthetic small molecule featuring a 1,2,4-oxadiazole core linked to a propanamide chain and substituted with a 1-methylindole group. The 1,2,4-oxadiazole moiety is a heterocyclic scaffold known for its metabolic stability, hydrogen-bonding capacity, and bioisosteric resemblance to carboxylic acid derivatives, making it valuable in drug discovery .

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-(1-methylindol-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

InChI

InChI=1S/C20H18N4O2/c1-24-13-12-15-16(8-5-9-17(15)24)21-18(25)10-11-19-22-20(23-26-19)14-6-3-2-4-7-14/h2-9,12-13H,10-11H2,1H3,(H,21,25)

InChI Key

MTBONJFTPFTHFG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)CCC3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

N-(1-methyl-1H-indol-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is a compound of interest due to its potential biological activities. This article delves into its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features an indole moiety and a 1,2,4-oxadiazole unit, which are known for their diverse biological activities. The molecular formula is C18H18N4OC_{18}H_{18}N_{4}O with a molecular weight of approximately 306.36 g/mol.

Structural Components

ComponentStructure
IndoleIndole
1,2,4-OxadiazoleOxadiazole

Anticancer Activity

Research has shown that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For example, studies indicate that compounds with similar structures to this compound have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) with IC50 values ranging from low micromolar to sub-micromolar concentrations .

Case Studies

  • Cytotoxic Effects : A study highlighted that certain oxadiazole derivatives exhibited IC50 values as low as 0.12 µM against MCF-7 cells, indicating potent anticancer activity .
  • Mechanisms of Action : The mechanisms involve the inhibition of key enzymes such as HDAC (Histone Deacetylase) and thymidylate synthase, which are crucial for cancer cell proliferation .

Structure-Activity Relationship (SAR)

The SAR studies suggest that the presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring significantly affects the biological activity of oxadiazole derivatives. For instance:

ModificationEffect on Activity
EDG on Phenyl RingIncreased cytotoxicity
EWG on Phenyl RingDecreased cytotoxicity

The compound's biological activity is attributed to its interaction with various molecular targets:

  • Inhibition of HDAC : This leads to altered gene expression and apoptosis in cancer cells.
  • Targeting Thymidylate Synthase : Essential for DNA synthesis; inhibition results in reduced proliferation of cancer cells.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is characterized by its indole and oxadiazole moieties, which contribute to its biological activity. The synthesis typically involves multi-step organic reactions that create the desired structural features necessary for its pharmacological effects. Recent advancements have focused on optimizing these synthetic pathways to improve yield and purity.

Anticancer Properties

  • Mechanism of Action : N-(1-methyl-1H-indol-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide exhibits significant anticancer activity through various mechanisms. It has been shown to induce apoptosis in cancer cells by disrupting tubulin polymerization, similar to the action of colchicine .
  • In Vitro Studies : In studies involving different cancer cell lines such as HeLa, MCF-7, and HT-29, the compound demonstrated potent antiproliferative effects with IC50 values ranging from 0.34 μM to 0.86 μM. These results indicate its potential as a therapeutic agent against various types of tumors .
  • Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest in cancer cells, further supporting its role as a tubulin polymerization inhibitor .

Table 1: Summary of Anticancer Activity

Cell LineIC50 Value (μM)Mechanism of Action
HeLa0.52Induces apoptosis; tubulin inhibition
MCF-70.34Induces apoptosis; tubulin inhibition
HT-290.86Induces apoptosis; tubulin inhibition

Recent Research Highlights

  • Study on Indole Derivatives : A recent study synthesized a series of indole derivatives similar to this compound and evaluated their antiproliferative activities against various cancer cell lines. The findings indicated that modifications to the indole structure could enhance anticancer properties .
  • Oxadiazole Compounds : Research has also highlighted the role of oxadiazole derivatives in cancer therapy. Compounds containing oxadiazole rings have shown promising results in inhibiting tumor growth and proliferation across multiple cancer types .

Therapeutic Implications

The potential applications of this compound extend beyond anticancer activity. Its ability to modulate cellular pathways involved in cell division and apoptosis positions it as a candidate for further development in targeted therapies.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(1-methyl-1H-indol-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide and related oxadiazole-propanamide derivatives:

Compound Substituents Therapeutic Target/Activity Synthetic Yield Key Structural Variations
This compound 1-methylindol-4-yl, phenyl Not explicitly reported (assumed receptor binding) Not reported Unique indole substitution; absence of heteroaromatic or halogenated groups.
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide Isopropyl, 1-methylpyrazol-4-yl-pyrimidine CFTR potentiator/inhibitor (cystic fibrosis) 47% Pyrimidine-pyrazole hybrid vs. indole; isopropyl vs. phenyl on oxadiazole.
3-(1H-indol-3-yl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide Indol-3-yl, 3-methyloxadiazole-triazole Not reported (structural analog) Not reported Indol-3-yl vs. 1-methylindol-4-yl; triazole-ethyl linker vs. direct propanamide chain.
CB2-selective N-aryl-oxadiazolyl-propionamides (e.g., 6a–6e) Fluorophenyl, bromophenyl, nitrophenyl, carbazolyl Cannabinoid receptor type 2 (CB2) agonists 22–47% Halogenated aryl groups vs. phenyl; carbazolyl vs. indole.
Proxazole N,N-diethyl, 1-phenylpropyl Gastrointestinal disorders Not reported Diethylaminoethyl chain vs. propanamide; no heteroaromatic substituents.

Key Findings :

Substituent-Driven Bioactivity :

  • The indole group in the target compound likely enhances interactions with hydrophobic pockets in biological targets, similar to carbazolyl derivatives in CB2-selective agonists .
  • Halogenated aryl groups (e.g., in 6a–6e) improve receptor selectivity but may reduce metabolic stability compared to the phenyl group in the target compound .

Structural Complexity :

  • Compounds with triazole linkers (e.g., ) introduce additional hydrogen-bonding sites but may complicate synthetic workflows compared to the simpler propanamide chain in the target molecule.

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight : At ~365–400 Da (estimated from analogs ), the compound falls within Lipinski’s rule of five, suggesting oral bioavailability.
  • Polarity : The oxadiazole and amide groups enhance solubility, while the indole and phenyl groups balance lipophilicity.
  • Metabolic Stability : The absence of labile groups (e.g., esters) in the target compound may improve stability over halogenated analogs .

Preparation Methods

Formation of Propionyl Hydrazide

Ethyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoate is hydrolyzed to the corresponding hydrazide by treatment with hydrazine monohydrate in methanol (10 h, room temperature). The intermediate hydrazide is isolated as a crystalline solid (Yield: 82%).

Cyclization to Oxadiazole

The hydrazide undergoes cyclization with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol under reflux (8 h). Acidification with dilute HCl precipitates 5-(2-carboxyethyl)-3-phenyl-1,2,4-oxadiazole (Yield: 75%).

N-Alkylation with 1-Methyl-1H-indol-4-amine

The carboxylic acid is activated using N,N'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF), followed by reaction with 1-methyl-1H-indol-4-amine. The mixture is stirred at 50°C for 24 h, yielding the final product after silica gel purification (Yield: 58%).

Table 2: Comparative Efficiency of Method 2

ParameterHydrazide FormationCyclizationAlkylation
Time (h)10824
SolventMethanolEthanolTHF
Yield (%)827558

Microwave-Assisted One-Pot Synthesis

Simultaneous Oxadiazole and Amide Formation

A one-pot protocol combines benzamidoxime, 3-chloropropanoyl chloride, and 1-methyl-1H-indol-4-amine in acetonitrile. Microwave irradiation (150 W, 120°C, 30 min) facilitates simultaneous cyclization and amide bond formation. The crude product is purified via recrystallization from ethanol (Yield: 81%).

Advantages of Microwave Activation

This method reduces reaction time from 24 h to 30 min and improves yield compared to conventional heating. The enhanced kinetics are attributed to rapid dielectric heating, which accelerates nucleophilic substitution and cyclization.

Catalytic Methods Employing Transition Metals

Palladium-Catalyzed Coupling

A Pd(OAc)₂-catalyzed coupling between 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl chloride and 1-methyl-1H-indol-4-amine is conducted in toluene with triethylamine. The reaction proceeds at 100°C for 6 h under nitrogen, achieving a 70% yield after purification.

Copper-Mediated Oxadiazole Cyclization

Copper(I) iodide catalyzes the cyclization of benzamidoxime with methyl 3-chloropropanoate in dimethylformamide (DMF) at 80°C. Subsequent amidation with the indole amine affords the target compound in 68% yield.

Table 3: Catalytic Systems and Outcomes

CatalystTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂100670
CuI80868

Critical Analysis of Synthetic Routes

Yield and Purity Considerations

Method 1 offers moderate yields (65%) but high purity due to column chromatography. Method 3’s microwave-assisted approach provides the highest yield (81%) but requires specialized equipment. Transition metal catalysis (Method 4) balances efficiency and scalability, though metal residue removal adds complexity .

Q & A

Basic: What are the established synthetic routes for N-(1-methyl-1H-indol-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the oxadiazole ring via cyclization of amidoxime intermediates with activated carboxylic acids under microwave-assisted conditions (e.g., using pyridine as a catalyst) .
  • Step 2 : Coupling the oxadiazole intermediate with a substituted indole derivative (e.g., 1-methyl-1H-indol-4-amine) using carbodiimide-based coupling agents.
  • Characterization : Intermediates and final compounds are validated using 1H^1H-NMR, 13C^{13}C-NMR, and HRMS to confirm regiochemistry and purity. For example, 1H^1H-NMR peaks for the methyl group on the indole ring appear at ~3.7 ppm, while oxadiazole protons resonate between 8.1–8.5 ppm .

Advanced: How can reaction conditions be optimized to improve yield and purity during oxadiazole ring formation?

  • Catalyst Selection : Use zeolite catalysts (e.g., Zeolite Y-H) to enhance cyclization efficiency, reducing side reactions like incomplete ring closure .
  • Solvent and Temperature : Microwave-assisted synthesis in DMF at 150°C for 5 hours improves reaction kinetics compared to conventional heating .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates the oxadiazole intermediate with >95% purity. Recrystallization in ethanol further refines the product .

Basic: What biological assays are suitable for preliminary screening of this compound’s activity?

  • Receptor Binding Assays : Radiolabeled competitive binding studies (e.g., using 125I^{125}I-ligands) to assess affinity for cannabinoid receptors (CB1/CB2) or other GPCRs, given structural analogs’ activity .
  • Cellular Viability Assays : MTT or ATP-based assays in cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects at 10–100 µM concentrations .

Advanced: How can structural ambiguities in the oxadiazole-indole scaffold be resolved using advanced spectroscopic techniques?

  • NOESY NMR : Differentiate between 1,2,4-oxadiazole regioisomers by correlating spatial proximity of protons on the oxadiazole and adjacent propanamide chain .
  • X-ray Crystallography : Resolve bond angles and confirm oxadiazole geometry (e.g., planarity of the heterocyclic ring), which is critical for molecular docking studies .

Advanced: How can researchers design derivatives to explore structure-activity relationships (SAR) for target selectivity?

  • Modification Sites :
    • Indole Substitution : Introduce electron-withdrawing groups (e.g., -NO2_2) at the indole 5-position to enhance receptor binding .
    • Oxadiazole Linker : Replace the propanamide chain with sulfonamide or acrylamide groups to enable covalent binding to cysteine residues in target proteins .
  • Biological Validation : Compare IC50_{50} values in receptor binding assays and measure metabolic stability in microsomal preparations .

Advanced: How should contradictory data in biological assays (e.g., variable IC50_{50}50​ values) be addressed?

  • Assay Controls : Include reference compounds (e.g., WIN55,212-2 for CB2 assays) to normalize inter-experimental variability .
  • Metabolic Stability Testing : Pre-incubate the compound with liver microsomes to assess if metabolite interference affects activity .
  • Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding kinetics if radiolabeled assays show discrepancies) .

Basic: What analytical methods are recommended for purity assessment and stability studies?

  • HPLC-UV/ELS : Use a C18 column with acetonitrile/water (0.1% TFA) gradient to detect impurities at 254 nm. Stability under accelerated conditions (40°C/75% RH for 4 weeks) predicts shelf life .
  • Mass Spectrometry : HRMS with electrospray ionization (ESI+) confirms molecular integrity and detects degradation products (e.g., hydrolyzed oxadiazole rings) .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Flow Chemistry : Continuous-flow reactors improve reproducibility for exothermic steps (e.g., cyclization reactions) .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to enhance solvent recovery and reduce environmental impact .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.